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molecular formula C9H11N3O2S B8507834 N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea CAS No. 63778-56-3

N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea

Cat. No. B8507834
M. Wt: 225.27 g/mol
InChI Key: QYITXRWUDJNKGO-UHFFFAOYSA-N
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Patent
US04060627

Procedure details

4,5,6,7-Tetrahydro-7-oxobenzo[b]thien-4-ylurea (5 g., 0.0238 mole) and hydroxylamine hydrochloride (2 g., 0.028 mole) in dry pyridine (50 ml.) are stirred together at room temperature under nitrogen overnight. The resulting clear solution is evaporated and the residual gum triturated with water (50 ml.) and the brown solid obtained is collected, washed with water and air dried (5.15 g.). The solid is recrystallized from hot methanol to afford 2.95 g. of the title compound m.p. 232°-233° C. dec.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11][C:12]([NH2:14])=[O:13])[CH2:4][CH2:3]1.Cl.[NH2:16][OH:17]>N1C=CC=CC=1>[OH:17][N:16]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11][C:12]([NH2:14])=[O:13])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)NC(=O)N
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting clear solution is evaporated
CUSTOM
Type
CUSTOM
Details
the residual gum triturated with water (50 ml.)
CUSTOM
Type
CUSTOM
Details
the brown solid obtained
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried (5.15 g.)
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from hot methanol
CUSTOM
Type
CUSTOM
Details
to afford 2.95 g

Outcomes

Product
Name
Type
product
Smiles
ON=C1CCC(C2=C1SC=C2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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